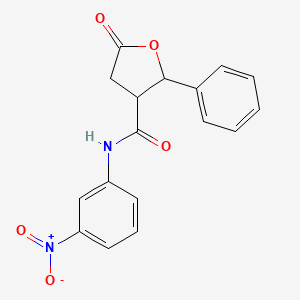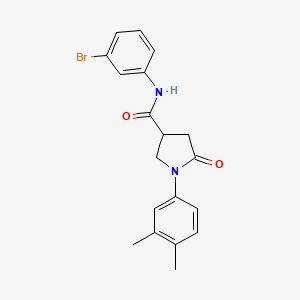![molecular formula C16H24N2O5S B4088114 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}tetrahydro-2-furancarboxamide](/img/structure/B4088114.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}tetrahydro-2-furancarboxamide
Descripción general
Descripción
This compound belongs to a class of organic chemicals known for their diverse chemical reactions and potential applications in various fields, including medicinal chemistry. Although specific studies on this compound are scarce, the synthesis and analysis of similar sulfonyl-containing compounds provide valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of compounds with similar functional groups often involves multi-step reactions, starting with the formation of ylides or the addition of carbamoylsilane to N-sulfonylimines, indicating a complex synthesis pathway that requires careful control of reaction conditions for optimal yields (Gangapuram & Redda, 2006); (Liu et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using spectroscopic methods, such as NMR and IR spectroscopy, to elucidate the arrangement of atoms within the molecule and the nature of its functional groups. The presence of a sulfonyl group and a tetrahydrofuran ring in the compound suggests a complex structure with multiple sites for potential chemical reactivity.
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups and furan rings can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The diethylamino group may also participate in reactions, acting as a base or nucleophile (Patil et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of methoxy and sulfonyl groups could affect the compound's polarity and solubility in various solvents, making it more soluble in polar solvents.
Chemical Properties Analysis
Chemically, the compound is expected to exhibit properties typical of amides, sulfonyl compounds, and ethers due to its functional groups. These may include stability under basic conditions, susceptibility to hydrolysis under acidic conditions, and potential activity in biological systems as a ligand or inhibitor due to its structural complexity (Owa et al., 2002).
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h8-9,11,15H,4-7,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTDCICFPQKUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-chlorobenzenesulfonamide](/img/structure/B4088035.png)
![ethyl 4-({[5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4088045.png)
![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4088046.png)
![N-allyl-1-(4-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4088054.png)
![4-chloro-N-{1-[5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4088064.png)



![N-{1-[4-(4-ethoxy-3-methylphenyl)butanoyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B4088091.png)

![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088102.png)
![N-(2-furylmethyl)-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4088122.png)
![2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088130.png)
![N-methyl-4-{[(4-methylphenyl)amino]methyl}-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4088146.png)